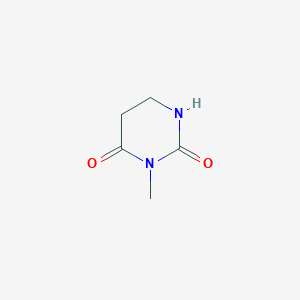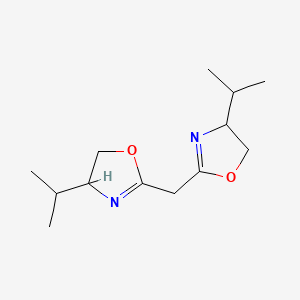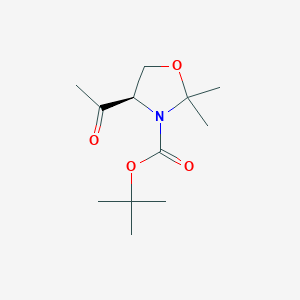
3-Methyldihydropyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
3-Methyldihydropyrimidine-2,4(1h,3h)-dione, also known as thymine, is a nitrogenous base that is found in DNA and RNA. It is one of the four nucleotides that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the replication and transcription of DNA, and its structure is essential for the proper functioning of the genetic code.
Mécanisme D'action
Thymine works by forming hydrogen bonds with adenine, another nucleotide in the DNA molecule. This bond is critical for the proper pairing of nucleotides during DNA replication and transcription. Thymine also plays a role in the stability of the DNA molecule, helping to prevent mutations and other genetic abnormalities.
Biochemical and Physiological Effects:
Thymine has several biochemical and physiological effects on the body. It is essential for the proper functioning of DNA and RNA, and its absence can lead to genetic mutations and other abnormalities. Thymine has also been shown to have antioxidant properties, which can help protect the body from oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Thymine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for scientific research. Thymine is also stable and easy to handle, making it a convenient tool for experiments that require the manipulation of DNA or RNA. However, 3-Methyldihydropyrimidine-2,4(1h,3h)-dione does have some limitations, including its relatively weak binding affinity with adenine, which can make it difficult to study certain aspects of DNA replication and transcription.
Orientations Futures
There are several future directions for research on 3-Methyldihydropyrimidine-2,4(1h,3h)-dione. One area of interest is the development of new therapies for genetic diseases that involve mutations in the DNA molecule. Thymine may also be useful in the development of new drugs and therapies for cancer and other diseases. Additionally, 3-Methyldihydropyrimidine-2,4(1h,3h)-dione may be useful in the development of new diagnostic tools for genetic diseases and other conditions. Overall, 3-Methyldihydropyrimidine-2,4(1h,3h)-dione is a versatile and important tool for scientific research, with many potential applications in the future.
Applications De Recherche Scientifique
Thymine has been extensively studied for its role in DNA replication and transcription. Scientists have used 3-Methyldihydropyrimidine-2,4(1h,3h)-dione as a tool to study the structure and function of DNA, as well as its role in genetic diseases. Thymine has also been used in the development of new drugs and therapies for cancer and other diseases.
Propriétés
IUPAC Name |
3-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFDUBAJVHJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldihydropyrimidine-2,4(1h,3h)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)




